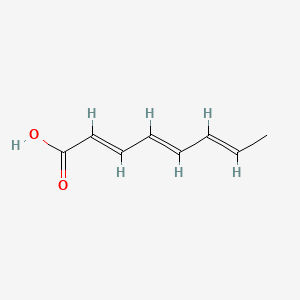
2,4,6-Octatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Octatrienoic acid is a natural product found in Deschampsia antarctica with data available.
Scientific Research Applications
1. Dermatological Applications
- Melanogenesis and Antioxidant Defense : Octa has been found to promote melanogenesis and upregulate the expression of tyrosinase and microphthalmia-associated transcription factor in human melanocytes. This correlates with an increase in melanin content, highlighting its potential as a promoter of human skin photoprotection (Flori et al., 2011).
- Treatment of Actinic Keratoses : A clinical study demonstrated the effectiveness of a cream containing Octa in treating actinic keratoses, a type of pre-malignant skin lesion, leading to significant clinical improvement in most subjects treated for 60 days (Lombardi et al., 2018).
2. Biochemical Insights
- Photoinduced Cyclization Reaction : Research on the deprotonated Octatrienoic acid anion shows evidence for a photoinduced ring-closing isomerization reaction, representing a unique example of rich anion dynamics and photochemistry (West et al., 2016).
- Biosynthesis of Gamma-Linolenic Acid : The biosynthesis process of Gamma-Linolenic Acid, a valuable nutraceutical, involves the regio- and stereoselective dehydrogenation of Octatrienoic acid, elucidating the enzyme mechanism involved (Fauconnot & Buist, 2001).
3. Pharmacological Research
- Leukemia Treatment Agents : Certain analogues of Octatrienoic acid have shown efficacy in treating acute promyelocytic and juvenile myelomonocytic leukemias, highlighting its potential as a cancer treatment agent (Muccio et al., 1998).
- Protective Effects Against UV Radiation : The activation of PPARγ by Octa in human keratinocytes suggests protective effects against UV-induced damage, enhancing the antioxidant defense and augmenting DNA repair (Flori et al., 2017).
properties
CAS RN |
5205-32-3 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(2E,4E,6E)-octa-2,4,6-trienoic acid |
InChI |
InChI=1S/C8H10O2/c1-2-3-4-5-6-7-8(9)10/h2-7H,1H3,(H,9,10)/b3-2+,5-4+,7-6+ |
InChI Key |
IAAPVNQZSBLWKH-ICDJNDDTSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)O |
SMILES |
CC=CC=CC=CC(=O)O |
Canonical SMILES |
CC=CC=CC=CC(=O)O |
Other CAS RN |
97329-94-7 |
Pictograms |
Irritant |
synonyms |
2,4,6-octatrienoic acid LGD1550 octa-2,4,6-trienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



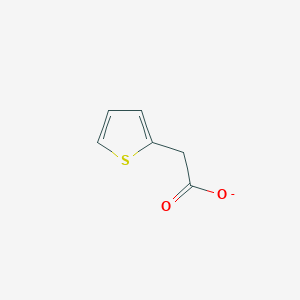


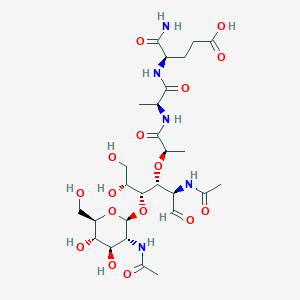
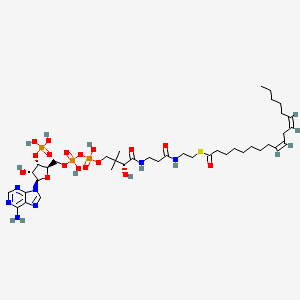
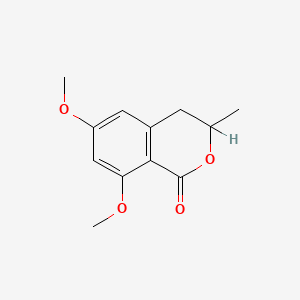
![(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1234283.png)
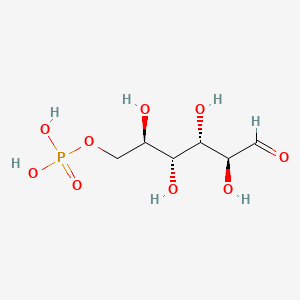
![(3E)-3-[[4-(methylamino)-3-nitrophenyl]methylidene]thiochromen-4-one](/img/structure/B1234285.png)

![trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile](/img/structure/B1234289.png)
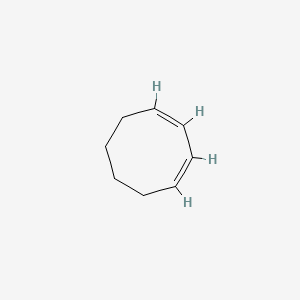

![(1R,3E,6R,7Z,9S,11E,13R,14S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione](/img/structure/B1234293.png)